molecular formula C8H6Cl2 B1582808 3,4-Dichlorostyrene CAS No. 2039-83-0

3,4-Dichlorostyrene

Cat. No. B1582808
CAS RN: 2039-83-0
M. Wt: 173.04 g/mol
InChI Key: BJQFWAQRPATHTR-UHFFFAOYSA-N
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Description

3,4-Dichlorostyrene is a chemical compound with the CAS Number: 2039-83-0. Its molecular weight is 173.04 and its molecular formula is C8H6Cl2 . The IUPAC name for this compound is 1,2-dichloro-4-vinylbenzene .


Synthesis Analysis

The synthesis of 3,4-Dichlorostyrene involves the use of 3,4-Dichlorobenzaldehyde, Methyltriphenylphosphonium bromide, and potassium carbonate. These are dissolved in a mixed solvent of dioxane and water, heated to 95 °C, and stirred for 12 hours. The organic phase is then combined, washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and the filtrate is concentrated under reduced pressure .


Molecular Structure Analysis

The molecular structure of 3,4-Dichlorostyrene can be represented by the InChI code: 1S/C8H6Cl2/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

3,4-Dichlorostyrene is a liquid at room temperature . It has a LogP value of 3.87 , indicating its lipophilicity.

Scientific Research Applications

Biodegradation and Environmental Applications

  • Biodegradation by Microalgae : Research by Wang, Poon, and Cai (2012) demonstrates that the green alga Chlorella pyrenoidosa can degrade and remove 3,4-dichloroaniline, a compound related to 3,4-Dichlorostyrene, in water. This study indicates potential environmental applications for microalgae in removing pollutants like 3,4-Dichlorostyrene from aquatic environments. (Wang, Poon, & Cai, 2012)

Chemical Properties and Applications

  • Polymer Studies : The excluded volume of dichloro derivatives of polystyrene, including poly-3,4-dichlorostyrene, has been studied by Eskin, Andreyeva, and Nekrasova (1975). Their work focuses on the influence of solvent polarity and monomer units on the properties of these polymers, which is critical for various industrial applications. (Eskin, Andreyeva, & Nekrasova, 1975)
  • Copolymers and Terpolymers : Dunham, Vandenberghe, Faber, and Fowler (1963) have explored the thermal properties and resistance to crazing of copolymers and terpolymers of 3,4-dichlorostyrene. This research is significant for developing materials with specific thermal and mechanical properties. (Dunham et al., 1963)

Environmental and Health Impact Studies

  • Toxicological Studies : Research on the identification of chlorinated compounds in polar bear plasma, including derivatives of chlorostyrene, by Sandau et al. (2000), contributes to understanding the environmental and health impacts of such compounds, potentially including 3,4-Dichlorostyrene. (Sandau et al., 2000)

Applications in Electronics and Bioelectronics

  • Conductive Polymers : A study by Sun et al. (2015) on Poly(3,4-ethylenedioxythiophene) (PEDOT) and its applications in energy conversion and storage devices highlights the relevance of derivatives of styrenes like 3,4-dichlorostyrene in the field of organic electronics. (Sun et al., 2015)
  • Bioelectronics : Mantione, del Agua, Sanchez-Sanchez, and Mecerreyes (2017) discuss Poly(3,4-ethylenedioxythiophene)s (PEDOTs) for bioelectronics applications. This illustrates the broader context in which 3,4-Dichlorostyrene derivatives could have significant implications in bioelectronics. (Mantione et al., 2017)

Safety And Hazards

3,4-Dichlorostyrene is classified under the GHS07 category. The hazard statement associated with it is H302, which indicates that it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1,2-dichloro-4-ethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQFWAQRPATHTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26140-94-3
Record name Benzene, 1,2-dichloro-4-ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26140-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00174331
Record name 3,4-Dichlorostyrene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichlorostyrene

CAS RN

2039-83-0
Record name 1,2-Dichloro-4-ethenylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2039-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichlorostyrene
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Record name 3,4-Dichlorostyrene
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Record name 3,4-dichlorostyrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
155
Citations
N Kuwahara, K Ogino, M Konuma… - Journal of Polymer …, 1966 - Wiley Online Library
The relationship of intrinsic viscosity to the number‐average molecular weight has been obtained for poly‐3,4‐dichlorostyrene and poly‐p‐cyclohexylstyrene in a few solvents. Values of …
Number of citations: 20 onlinelibrary.wiley.com
KR Dunham, J Vandenberghe… - Journal of Applied …, 1963 - Wiley Online Library
Thermal properties and resistance to crazing of copolymers and terpolymers of 2,5‐dichlorostyrene and 3,4‐dichlorostyrene have been studied. Copolymers based on 2,5‐…
Number of citations: 3 onlinelibrary.wiley.com
S Mitsui, S Imaizumi, M Hisashige, Y Sugi - Tetrahedron, 1973 - Elsevier
In order to obtain information on deoxygenation in the hydrogenolysis of epoxides, a series of substituted styrene oxides were hydrogenolysed using Raney Ni, Pd and Pt as catalysts. …
Number of citations: 39 www.sciencedirect.com
RD SCHUETZ, DM TELLER - The Journal of Organic Chemistry, 1962 - ACS Publications
A new series of symmetrical 5, 5'-disubstituted bis (2-thenoyl) peroxides was prepared, with thesubstituents chloro, bromo, methyl,<-butyl, and nitro groups. The unsymmetrical 5-…
Number of citations: 14 pubs.acs.org
S Onari - Journal of the Physical Society of Japan, 1969 - journals.jps.jp
The optical absorption spectra of paraffin, polyvinylchloride, isotacticpolystyrene, atacticpolystyrene, poly-p-chlorostyrene, poly-p-methylstyrene, poly-o-chlorostyrene, poly-3, 4-…
Number of citations: 80 journals.jps.jp
SL Aggarwal, FA Long - Journal of Polymer Science, 1953 - Wiley Online Library
Copolymerization studies have been made on the three two‐component systems formed by the monomers methyl acrylate, 2‐vinylpyridine, and dichlorostyrene, and values of the …
Number of citations: 24 onlinelibrary.wiley.com
R Fuchs - Journal of the American Chemical Society, 1956 - ACS Publications
The reduction of/>-methyl-, m-methoxy-and 3, 4-dichlorostyrcne oxides with lithium borohydride in ether solution af-forded products which are 67, 23 and 6% primary alcohol, …
Number of citations: 37 pubs.acs.org
RS Bear - Journal of the American Chemical Society, 1944 - ACS Publications
3.4-Dichlorostyrene.—A mixture of 150 g. of 3, 4-dichlorophenylmethylcarbinol, 1.5 g. of hydroquinone, and 1.5 g. of potassium bisulfate was placed in a 500-cc. modified Claisen flask …
Number of citations: 168 pubs.acs.org
CS Marvel, CG Overberger, RE Allen… - Journal of the …, 1946 - ACS Publications
Discussion and Conclusions The best conditions for the production of half molecules of human gamma globulin appear to be digestion at pH 3.5 for three days with at least 0.05 PU Hb …
Number of citations: 28 pubs.acs.org
CS Marvel, GE Inskeep, R Deanin, A Juve… - Industrial & …, 1947 - ACS Publications
Some twenty halogenated styrenes have been copoly-merized with butadiene in a typical emulsion polymeriza-tion formula. Based on laboratory evaluations of small samples, the …
Number of citations: 35 pubs.acs.org

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